molecular formula C17H24N2O4S2 B5502381 1-[(4aR,7aS)-6,6-dioxo-4-(3-thiophen-3-ylpropanoyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-1-yl]butan-1-one

1-[(4aR,7aS)-6,6-dioxo-4-(3-thiophen-3-ylpropanoyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-1-yl]butan-1-one

Cat. No.: B5502381
M. Wt: 384.5 g/mol
InChI Key: XWYQJGTWXAGTTN-CABCVRRESA-N
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Description

1-[(4aR,7aS)-6,6-dioxo-4-(3-thiophen-3-ylpropanoyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-1-yl]butan-1-one is a complex organic compound with a unique structure that includes a thiophene ring and a hexahydrothieno[3,4-b]pyrazine core

Properties

IUPAC Name

1-[(4aR,7aS)-6,6-dioxo-4-(3-thiophen-3-ylpropanoyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S2/c1-2-3-16(20)18-7-8-19(15-12-25(22,23)11-14(15)18)17(21)5-4-13-6-9-24-10-13/h6,9-10,14-15H,2-5,7-8,11-12H2,1H3/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYQJGTWXAGTTN-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(C2C1CS(=O)(=O)C2)C(=O)CCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)N1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)CCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4aR,7aS)-6,6-dioxo-4-(3-thiophen-3-ylpropanoyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-1-yl]butan-1-one involves multiple steps. The key steps include the formation of the hexahydrothieno[3,4-b]pyrazine core and the subsequent attachment of the thiophene ring and butan-1-one moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4aR,7aS)-6,6-dioxo-4-(3-thiophen-3-ylpropanoyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-1-yl]butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

1-[(4aR,7aS)-6,6-dioxo-4-(3-thiophen-3-ylpropanoyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-1-yl]butan-1-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving thiophene-containing compounds.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(4aR,7aS)-6,6-dioxo-4-(3-thiophen-3-ylpropanoyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-1-yl]butan-1-one involves its interaction with specific molecular targets. The thiophene ring and hexahydrothieno[3,4-b]pyrazine core are likely to play key roles in binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4aR,7aS)-4-(Methoxyacetyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-4-(1H-1,2,4-triazol-1-yl)-1-butanone
  • 1-[(4aR,7aS)-4-(3,4-Difluorobenzyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-1-propanone

Uniqueness

1-[(4aR,7aS)-6,6-dioxo-4-(3-thiophen-3-ylpropanoyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-1-yl]butan-1-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with molecular targets, making it a valuable compound for various research applications.

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